



In-Depth Technical Guide: 4'-Methoxy-S-trityl-Lcysteinol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4'-Methoxy-S-trityl-L-cysteinol

Cat. No.: B15606720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 1338701-15-7[1]

Chemical Name: 4'-Methoxy-S-trityl-L-cysteinol

Molecular Formula: C23H25NO2S[1]

Molecular Weight: 379.52 g/mol [1]

Introduction and Background

4'-Methoxy-S-trityl-L-cysteinol belongs to a class of S-trityl-L-cysteine derivatives that have garnered significant interest in oncological research. The parent compound, S-trityl-L-cysteine (STLC), is a well-established, potent, and cell-permeable allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[2][3][4] Eg5 plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis.[2][5] Inhibition of Eg5 leads to the formation of monoastral spindles, mitotic arrest, and subsequent apoptotic cell death, making it a compelling target for cancer chemotherapy.[3][5][6]

The addition of a methoxy group to the trityl moiety, as seen in **4'-Methoxy-S-trityl-L-cysteinol**, has been shown to enhance its inhibitory activity against tumor cells compared to the parent STLC molecule.[1] This guide provides a comprehensive overview of the technical

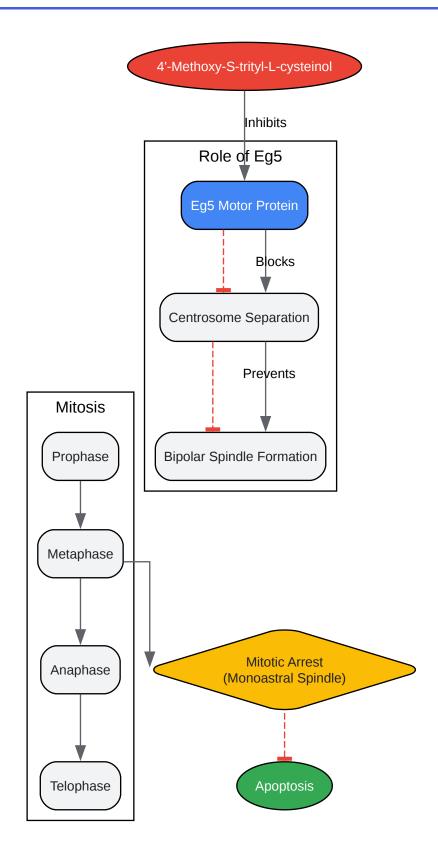


details surrounding this compound and its analogs, focusing on its mechanism of action, experimental evaluation, and potential therapeutic applications.

Mechanism of Action: Eg5 Inhibition

S-trityl-L-cysteine and its derivatives, including **4'-Methoxy-S-trityl-L-cysteinol**, are allosteric inhibitors that bind to a specific pocket in the Eg5 motor domain.[3] This binding site is formed by the secondary structural elements helix $\alpha 2$, loop L5, and helix $\alpha 3$.[3] This interaction inhibits the basal and microtubule-activated ATPase activity of Eg5, which is essential for its motor function.[2][5] The inhibition of Eg5's ability to slide microtubules apart prevents the separation of centrosomes and the formation of a bipolar spindle, leading to cell cycle arrest in the M phase.[2][3]





Click to download full resolution via product page

Caption: Mechanism of Eg5 inhibition by 4'-Methoxy-S-trityl-L-cysteinol.



Quantitative Data

The following table summarizes the inhibitory activities of S-trityl-L-cysteine (STLC) and 4'-Methoxy-S-trityl-L-cysteinol.

Compound	Target	Assay	IC50 / EC50	Reference
S-Trityl-L- cysteine (STLC)	Eg5	Basal ATPase Activity	1.0 μΜ	[5]
S-Trityl-L- cysteine (STLC)	Eg5	Microtubule- activated ATPase Activity	140 nM	[5]
S-Trityl-L- cysteine (STLC)	HeLa Cells	Mitotic Arrest	700 nM	[5]
S-Trityl-L- cysteine (STLC)	Eg5	Microtubule Sliding Velocity	500 nM	[2]
4'-Methoxy-S- trityl-L-cysteinol	NCI60 Tumor Cells	Bipolar Spindle Formation	28 μΜ	[1]

Experimental Protocols In Vitro Eg5 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATPase activity of the Eg5 motor protein, which is essential for its function.

Methodology:

- Protein Expression and Purification: Human Eg5 motor domain is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.
- Assay Buffer: Prepare an assay buffer typically containing KCl, MgCl2, and a pH buffer (e.g., PIPES).
- Reaction Mixture: In a microplate, combine the purified Eg5 protein, microtubules (to stimulate activity), and varying concentrations of the test compound (e.g., 4'-Methoxy-S-



trityl-L-cysteinol).

- Initiation: Start the reaction by adding ATP.
- Detection: The rate of ATP hydrolysis is measured by detecting the release of inorganic phosphate (Pi). This can be done using a colorimetric method, such as the malachite green assay.
- Data Analysis: Plot the rate of Pi release against the compound concentration to determine the IC50 value.

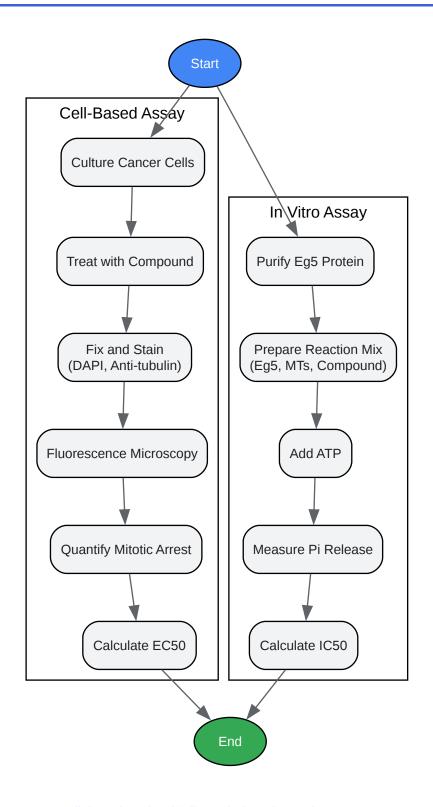
Cell-Based Mitotic Arrest Assay

This assay determines the concentration of a compound required to induce mitotic arrest in a cell line.

Methodology:

- Cell Culture: Culture a suitable cancer cell line (e.g., HeLa) in appropriate media.
- Compound Treatment: Seed the cells in multi-well plates and treat them with a range of concentrations of the test compound for a defined period (e.g., 24 hours).
- Cell Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and stain the DNA with a fluorescent dye (e.g., DAPI) and microtubules with an anti-tubulin antibody.
- Microscopy: Visualize the cells using fluorescence microscopy.
- Quantification: Count the percentage of cells arrested in mitosis, characterized by the presence of monoastral spindles, at each compound concentration.
- Data Analysis: Plot the percentage of mitotically arrested cells against the compound concentration to calculate the EC50 value.





Click to download full resolution via product page

Caption: General workflow for evaluating Eg5 inhibitors.

Synthesis Outline



The synthesis of **4'-Methoxy-S-trityl-L-cysteinol** would typically involve two key steps:

- S-tritylation of L-cysteine: L-cysteine is reacted with 4-methoxytrityl chloride in a suitable solvent, often in the presence of a base, to protect the thiol group.
- Reduction of the Carboxylic Acid: The carboxylic acid moiety of the resulting 4'-Methoxy-S-trityl-L-cysteine is then reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride or borane, to yield 4'-Methoxy-S-trityl-L-cysteinol.

Applications in Drug Development

Derivatives of S-trityl-L-cysteine are promising candidates for the development of novel anticancer agents. Their specific mechanism of action, targeting a non-tubulin mitotic protein, offers a potential advantage over traditional antimitotic drugs like taxanes and vinca alkaloids, particularly in overcoming multidrug resistance. The enhanced potency of **4'-Methoxy-S-trityl-L-cysteinol** highlights the potential for further optimization of this chemical scaffold to develop clinically effective Eg5 inhibitors.

Conclusion

4'-Methoxy-S-trityl-L-cysteinol is a potent derivative of the Eg5 inhibitor S-trityl-L-cysteine. Its identification and characterization underscore the therapeutic potential of targeting the mitotic motor protein Eg5 in cancer. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this and related compounds is warranted to advance the development of this class of antimitotic agents for clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4'-Methoxy-S-trityl-L-cysteinol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606720#cas-number-for-4-methoxy-s-trityl-l-cysteinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com